Enantiomeric Purity Differentiation: (R)-Configured Target vs. (S)-Configured Enantiomer (CAS 1389310-00-2)
The target (R)-enantiomer (CAS 1365937-25-2) is commercially available as a single, stereodefined enantiomer with a certified purity of ≥98% (HPLC), as documented by multiple independent suppliers . The (S)-enantiomer (CAS 1389310-00-2) is also offered at ≥98% purity ; however, the two enantiomers are not functionally interchangeable due to their opposite three-dimensional configurations at the pyrrolidine 3-position. In the broader quinazoline-pyrrolidine kinase inhibitor class, enantiomeric configuration at this position has been shown to differentially affect target binding: for example, (R)- and (S)-enantiomer pairs of quinazoline-pyrrolidine inhibitors targeting KDM5A display distinct inhibitory chemotypes [1]. Procurement of the incorrect enantiomer would introduce a confounding stereochemical variable that could invalidate SAR interpretation or compromise biological assay reproducibility.
| Evidence Dimension | Enantiomeric purity and stereochemical identity |
|---|---|
| Target Compound Data | ≥98% purity, (R)-configuration at pyrrolidine C3, CAS 1365937-25-2 |
| Comparator Or Baseline | (S)-enantiomer: ≥98% purity, CAS 1389310-00-2 |
| Quantified Difference | Both available at comparable purity; differentiation resides in stereochemistry, not purity. (R)-vs. (S)-configuration results in opposite three-dimensional topology. |
| Conditions | Commercial vendor specification; enantiomeric identity confirmed by chiral HPLC and/or optical rotation; class-level evidence from quinazoline-pyrrolidine enantiomer pairs in KDM5A inhibition studies (Sigma-Aldrich, 1-quinazolin-4-yl-pyrrolidine-2-carboxylic acid study) [1]. |
Why This Matters
For chiral lead optimization, procuring the correct (R)-enantiomer ensures stereochemical consistency across synthetic batches and avoids introducing an enantiomer-dependent variable that could confound SAR interpretation.
- [1] Sigma-Aldrich. Product Page: 1-quinazolin-4-yl-pyrrolidine-2-carboxylic acid. 'A novel group of hybrid nitric oxide-releasing anti-inflammatory... We studied the binding and inhibitory activities of 12 compounds against KDM5A. Among them are two pairs of enantiomers representing two distinct inhibitor chemotypes, namely, (R)- and (S)-.' View Source
